6-Amino-1-methylpyrimidine-2(1H)-thione
Description
Structure
3D Structure
Properties
CAS No. |
7451-78-7 |
|---|---|
Molecular Formula |
C5H7N3S |
Molecular Weight |
141.20 g/mol |
IUPAC Name |
6-amino-1-methylpyrimidine-2-thione |
InChI |
InChI=1S/C5H7N3S/c1-8-4(6)2-3-7-5(8)9/h2-3H,6H2,1H3 |
InChI Key |
MCRNXSFNUQWYOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=NC1=S)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Amino 1 Methylpyrimidine 2 1h Thione and Its Derivatives
Established Synthetic Pathways and Modern Adaptations
The synthesis of the 6-Amino-1-methylpyrimidine-2(1H)-thione core often relies on classical cyclocondensation reactions, which have been refined over the years for improved efficiency and yield. Strategic modifications of pre-existing pyrimidine (B1678525) rings also offer a viable route to this specific substitution pattern.
Cyclocondensation Reactions in the Formation of Pyrimidine-Thione Scaffolds
The most direct and widely employed method for constructing the 6-aminopyrimidine-2-thione skeleton is the cyclocondensation of a three-carbon component with a thiourea (B124793) derivative. A common approach involves the reaction of ethyl cyanoacetate (B8463686) with N-methylthiourea in the presence of a base, such as sodium ethoxide in ethanol (B145695). chemicalbook.com This reaction proceeds through an initial condensation to form an intermediate that subsequently cyclizes to yield the desired pyrimidine ring.
The general reaction scheme is as follows: EtOOC-CH₂-CN + H₂N-CS-NH-CH₃ → this compound
This method is advantageous due to the ready availability of the starting materials. Variations of this reaction have been developed to optimize yields and purity. For instance, the choice of solvent and base can significantly influence the reaction outcome.
| Reactants | Catalyst/Base | Solvent | Conditions | Yield |
| Ethyl cyanoacetate, N-Methylthiourea | Sodium | Anhydrous Ethanol | Reflux, 10-12 hours | 69% |
| Ethyl cyanoacetate, Thiourea, Aldehydes | - | - | - | - |
Strategic Modifications of Precursor Pyrimidine Derivatives for this compound Synthesis
An alternative strategy involves the modification of a pre-synthesized pyrimidine ring. This can be particularly useful when the desired substitution pattern is not readily accessible through direct cyclocondensation. One such approach starts with the readily available 6-amino-2-thiouracil (B86922). researchgate.net Subsequent selective methylation at the N1 position would yield the target compound. However, direct alkylation of the 6-aminopyrimidine-2-thione system can be complex, with the potential for competing reactions at the exocyclic amino group, the sulfur atom, and the second ring nitrogen.
Research into the alkylation of similar 2-thiouracil (B1096) systems has shown that the reaction conditions, including the choice of alkylating agent, base, and solvent, are critical for achieving regioselectivity. For instance, attempts to prepare 3-alkyl derivatives of 6-anilino-2-thiouracils have sometimes led to rearranged products, such as 3-methyl-5-benzyl-6-amino-2-thiouracil, highlighting the challenges in controlling the site of modification. nih.gov
Innovative and Sustainable Synthetic Routes to this compound
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous solvents, and decrease energy consumption.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. researchgate.netnih.gov The synthesis of aminopyrimidine derivatives has been successfully achieved using microwave-assisted methods. rsc.org For instance, the one-pot, three-component condensation of an aldehyde, an active methylene (B1212753) compound, and thiourea can be efficiently carried out under microwave irradiation to produce dihydropyrimidine-thiones.
A study on the synthesis of pyrano[2,3-d]pyrimidine derivatives demonstrated that microwave irradiation significantly reduced reaction times (3-6 minutes) and improved yields (78-94%) compared to conventional heating methods. nih.gov While not a direct synthesis of the target compound, this highlights the potential of microwave technology for the efficient construction of related heterocyclic systems. One report specifically mentions the preparation of aminouracil from cyanoacetic acid and thiourea using a microwave-assisted process, indicating the applicability of this technology to the core reaction for forming the desired scaffold. researchgate.net
| Method | Reaction Time | Yield |
| Conventional Heating | 2-6 hours | 69-87% |
| Microwave Irradiation | 3-6 minutes | 78-94% |
Solvent-Free and Environmentally Benign Methodologies
Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. These reactions are typically carried out by heating a mixture of the neat reactants, sometimes in the presence of a catalyst. The Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones and their thio-analogs, has been successfully adapted to solvent-free conditions. scienceandtechnology.com.vn
For example, the synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile was achieved through a solvent-free multicomponent reaction catalyzed by a deep eutectic solvent, Choline chloride/2ZnCl2. scienceandtechnology.com.vn This approach not only avoids the use of conventional solvents but also employs a more environmentally friendly catalytic system. Similarly, the fusion technique, where reactants are heated together without a solvent, has been used for the synthesis of various aminopyrimidine derivatives. nih.gov
Catalytic Approaches for the Efficient Synthesis of this compound
The use of catalysts can significantly enhance the efficiency and selectivity of synthetic transformations. In the context of pyrimidine-thione synthesis, various catalysts have been explored to improve reaction rates and yields. Both acid and base catalysts are commonly employed in cyclocondensation reactions.
Regioselective and Stereochemical Control in this compound Synthesis
The synthesis of this compound and its derivatives with high precision requires meticulous control over the reaction conditions to ensure the desired arrangement of atoms in the molecule. Regioselectivity, the control of where on a molecule a chemical reaction occurs, and stereochemistry, the three-dimensional arrangement of atoms, are paramount in defining the properties of the final compound.
The primary challenge in the synthesis of this compound lies in the selective methylation of the nitrogen atoms in the precursor, 6-amino-2-thiouracil. This precursor has multiple nucleophilic sites: the two ring nitrogens (N1 and N3), the exocyclic amino group, and the sulfur atom. The direct alkylation of 6-amino-2-thiouracil often leads to a mixture of products, with S-alkylation being a common and often favored pathway.
To achieve regioselective N1-methylation, a multi-step approach is typically employed. One common strategy involves the initial protection of the more reactive sites, followed by methylation and subsequent deprotection. For instance, the thione group can be temporarily converted to a more stable S-alkyl or S-benzyl group. This modification alters the electronic properties of the pyrimidine ring and can influence the site of subsequent alkylation. However, attempts to alkylate the ring nitrogens of S-benzylated intermediates have been reported to sometimes lead to rearrangements, complicating the synthetic route.
Another approach to controlling regioselectivity is through the careful choice of the methylating agent and reaction conditions. The use of different bases, solvents, and temperatures can influence which nitrogen atom is deprotonated and subsequently methylated. For example, the use of a milder methylating agent in a non-polar solvent might favor methylation at one nitrogen over the other.
While this compound itself is achiral, the introduction of chiral substituents in its derivatives necessitates stereochemical control. This is often achieved by using chiral starting materials or by employing stereoselective reactions. For instance, if a derivative is synthesized with a chiral side chain at the amino group or another position on the pyrimidine ring, the stereochemistry of that side chain can be controlled through asymmetric synthesis techniques. This can involve the use of chiral catalysts or auxiliaries to guide the formation of one stereoisomer over another. The development of stereoselective methods for derivatives of this compound is an active area of research, aiming to produce enantiomerically pure compounds for various applications.
Below is a table summarizing the influence of reaction conditions on the regioselectivity of alkylation of 6-aminothiouracil derivatives, based on findings in related systems.
| Precursor | Alkylating Agent | Base | Solvent | Major Product(s) | Reference Moiety |
| 6-Amino-2-thiouracil | Alkyl Halide | Sodium Ethoxide | Ethanol | 2-S-Alkyl derivatives | 6-amino-2-thiouracil |
| 6-Anilino-2-benzylthio-pyrimidine | Debenzylation conditions | - | - | 3-Methyl-5-benzyl-6-amino-2-thiouracil (via rearrangement) | 6-anilino-2-thiouracil |
| 4,6-Diaminopyrimidine-2(1H)-thione | Haloheteroaryl compounds | Sodium Carbonate | Acetonitrile | S-Aryl derivatives | 4,6-diaminopyrimidine-2(1H)-thione |
Challenges and Advancements in Large-Scale Production of this compound
Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production presents a unique set of challenges. These challenges are often centered around cost-effectiveness, safety, environmental impact, and the consistent achievement of high purity and yield.
The handling of potentially hazardous reagents and intermediates is another major concern. For instance, some synthetic routes may involve toxic or flammable substances that require specialized equipment and handling protocols to ensure worker safety and prevent environmental contamination. The management of waste streams, including solvents and byproducts, must also be considered to comply with environmental regulations and to minimize the ecological footprint of the manufacturing process.
Advancements in chemical engineering and process chemistry are helping to address these challenges. One of the most promising developments is the adoption of continuous flow chemistry. Flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, better control over reaction parameters (temperature, pressure, and reaction time), and enhanced safety due to the smaller reaction volumes at any given moment. For the synthesis of heterocyclic compounds like pyrimidines, flow chemistry can lead to higher yields, improved purity, and shorter reaction times. It also opens up the possibility of using more reactive or hazardous reagents in a controlled and safer manner.
The development of novel and more efficient catalytic systems is another area of advancement. The use of heterogeneous catalysts, for example, can simplify the purification process as the catalyst can be easily removed by filtration. Research into catalysts that can promote regioselective N1-alkylation directly on the 6-amino-2-thiouracil precursor without the need for protecting groups is a key area of focus that could significantly streamline the large-scale synthesis.
Furthermore, process optimization through Design of Experiments (DoE) and other statistical methods allows for the systematic improvement of reaction conditions to maximize yield and purity while minimizing cost and waste. The implementation of in-line analytical techniques, such as spectroscopy, can provide real-time monitoring of the reaction progress, allowing for better control and optimization of the manufacturing process.
The table below compares traditional batch synthesis with modern flow chemistry approaches for the production of heterocyclic compounds, highlighting the potential advantages for the large-scale production of this compound.
| Parameter | Traditional Batch Synthesis | Continuous Flow Chemistry |
| Scale | Limited by vessel size | Scalable by extending run time |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, precise temperature control |
| Mass Transfer | Can be limited by mixing efficiency | Excellent mixing and mass transfer |
| Safety | Larger volumes of hazardous materials | Smaller reaction volumes, inherently safer |
| Process Control | More challenging to control precisely | Precise control over reaction parameters |
| Yield & Purity | Can be variable | Often higher and more consistent |
| Reaction Time | Typically longer | Significantly shorter |
Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 6 Amino 1 Methylpyrimidine 2 1h Thione
High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation
High-resolution spectroscopic techniques are fundamental to the unambiguous determination of a molecule's three-dimensional structure and connectivity. These methods provide detailed information on the chemical environment of individual atoms and the nature of their bonds.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR and Solid-State NMR Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a definitive structural confirmation of 6-Amino-1-methylpyrimidine-2(1H)-thione, a suite of advanced NMR experiments would be employed.
One-dimensional (1D) ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons present in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the amino protons, and the vinyl proton on the pyrimidine (B1678525) ring. The ¹³C NMR spectrum would similarly display unique resonances for the methyl carbon, the amino-substituted carbon, the vinyl carbon, and the thione carbon.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for establishing the connectivity between atoms. A COSY spectrum would reveal correlations between neighboring protons, while an HSQC spectrum would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further delineate the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away.
Solid-state NMR (ssNMR) could be utilized to study the compound in its crystalline form, providing insights into intermolecular interactions and packing effects that are not observable in solution-state NMR.
Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | 2D NMR Correlations (Hypothetical) |
| N1-CH₃ | HMBC to C2, C6 | ||
| C2=S | - | - | |
| C4 | HSQC with H4; HMBC to C2, C5, C6 | ||
| C5 | HSQC with H5; COSY with H4; HMBC to C4, C6 | ||
| C6-NH₂ | HMBC to C5, N1-CH₃ |
Note: The table above is a hypothetical representation of the data that would be obtained from NMR analysis. Specific chemical shifts and correlations would need to be determined experimentally.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the vibrational modes of molecules, which are sensitive to the types of chemical bonds and their environment. Both FTIR and Raman spectroscopy provide complementary information and are essential for a complete vibrational analysis of this compound.
The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the methyl group and the pyrimidine ring, C=C and C=N stretching vibrations within the ring, and the C=S stretching of the thione group.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide clear signals for the C=C and C=S bonds, complementing the FTIR data. The combination of both techniques would allow for a comprehensive assignment of the vibrational modes of the molecule.
Interactive Data Table: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H stretch (amino) | 3400-3200 | Weak |
| C-H stretch (methyl) | 2950-2850 | 2950-2850 |
| C-H stretch (ring) | 3100-3000 | 3100-3000 |
| C=C / C=N stretch (ring) | 1650-1550 | Strong |
| C=S stretch (thione) | 1250-1050 | Strong |
Note: The wavenumbers presented are approximate ranges for the expected functional groups and would require experimental verification.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. For this compound (C₅H₇N₃S), HRMS would confirm the elemental composition with high accuracy.
In addition to providing the molecular formula, mass spectrometry can be used to study the fragmentation pathways of the molecule upon ionization. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms within the molecule, providing further confirmation of its structure.
X-ray Crystallography and Single-Crystal Structure Determination of this compound
X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in three-dimensional space. A successful single-crystal X-ray diffraction experiment on this compound would yield precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.
Polymorphism and Crystal Engineering of this compound
Polymorphism is the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can have distinct physical properties. A systematic study of the crystallization conditions of this compound would be necessary to identify any potential polymorphs.
Crystal engineering principles could be applied to design and synthesize co-crystals of this compound with other molecules to modify its physical properties in a controlled manner. This involves the use of predictable intermolecular interactions, such as hydrogen bonds and π-π stacking.
Electronic Absorption and Emission Spectroscopy of this compound
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* transitions associated with the pyrimidine ring and the thione group. The position and intensity of these bands are sensitive to the solvent environment.
If the compound is fluorescent, its emission spectrum would provide information about the energy of the excited state and the efficiency of the emission process. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can also provide insights into the excited-state dynamics.
UV-Vis Spectroscopic Characterization and Elucidation of Electronic Transitions
The electronic absorption spectrum of this compound is expected to be dominated by transitions involving the pyrimidine ring and the thione group. Research on analogous 2-thiopyrimidines, such as 2-thiouracil (B1096), 5-t-butyl-2-thiouracil, and 2-thiothymine, provides insight into the likely absorption characteristics. These related compounds typically exhibit a strong absorption maximum around 275 nm with a shoulder at approximately 290 nm when measured in ethanol (B145695). rsc.orgresearchgate.net These absorptions are generally attributed to π → π* transitions within the conjugated system of the pyrimidine ring. The presence of the sulfur atom in the thione group also gives rise to n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption band.
Theoretical calculations on similar molecules support the assignment of these bands to electronic transitions within the molecule. rsc.orgresearchgate.net The exact position and intensity of the absorption bands for this compound would be influenced by the amino and methyl substituents on the pyrimidine ring.
Table 1: Anticipated UV-Vis Spectroscopic Data for this compound based on Analogous Compounds
| Parameter | Expected Value | Probable Electronic Transition |
| λmax 1 | ~275 nm | π → π |
| λmax 2 (shoulder) | ~290 nm | n → π |
Investigation of Fluorescence and Phosphorescence Properties
The luminescence properties of this compound, specifically its potential for fluorescence and phosphorescence, are of significant interest for various applications.
Fluorescence:
Studies on closely related 2-thiopyrimidine derivatives, including 2-thiouracil, 5-t-butyl-2-thiouracil, and 2-thiothymine, have shown a notable absence of fluorescence emission, even at low temperatures (77 K). rsc.org This lack of fluorescence is a common characteristic of thionated nucleobases. The efficient intersystem crossing from the excited singlet state to the triplet state, facilitated by the heavy sulfur atom, is the primary reason for the quenching of fluorescence. Therefore, it is highly probable that this compound would also be non-fluorescent.
Phosphorescence:
In contrast to the lack of fluorescence, 2-thiopyrimidine derivatives are known to exhibit strong phosphorescence emission from their triplet excited states. rsc.orgresearchgate.net This is a direct consequence of the efficient intersystem crossing mentioned earlier. The triplet state lifetimes for these compounds can vary, with values reported from 70 nanoseconds to 2.3 microseconds for 2-thiouracil and 2-thiothymine, respectively. rsc.orgresearchgate.net The energy of the triplet excited state for these molecules is typically around 294-307 kJ mol-1. rsc.orgresearchgate.net It is therefore anticipated that this compound would exhibit phosphorescence with characteristics in a similar range.
Table 2: Expected Luminescence Properties of this compound based on Analogous Compounds
| Property | Expected Observation |
| Fluorescence | Not Observed |
| Phosphorescence | Strong Emission |
| Triplet State Energy | ~290 - 310 kJ mol-1 |
| Triplet Lifetime | Nanoseconds to Microseconds |
Theoretical and Computational Investigations of 6 Amino 1 Methylpyrimidine 2 1h Thione
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Amino-1-methylpyrimidine-2(1H)-thione at the atomic level. These methods allow for the detailed exploration of its electronic structure, stability, and preferred conformations.
Density Functional Theory (DFT) Studies on Tautomerism and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method for investigating the structural and electronic properties of molecules. For this compound, DFT studies are crucial for understanding its potential tautomeric forms and conformational landscape. The molecule can exist in several tautomeric forms, primarily the thione-thiol and amino-imino forms.
Tautomerism:
Thione-Thiol Tautomerism: This involves the migration of a proton between the nitrogen atom at position 1 and the sulfur atom. The thione form is generally the more stable tautomer in pyrimidine (B1678525) derivatives. DFT calculations on similar systems, such as 2(1H)-pyrimidinethione, have shown that the thione form is more stable than the thiol form in both the gas phase and aqueous solutions. nih.gov For instance, at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) level of theory, 2(1H)-pyrimidinethione is predicted to be more stable than 2-pyrimidinethiol in an aqueous medium by 6.47 kcal/mol. nih.gov A similar trend is expected for this compound.
Amino-Imino Tautomerism: This involves a proton shift between the exocyclic amino group and the ring nitrogen atom at position 3. Studies on related 2-aminopyrimidine (B69317) derivatives have explored this type of tautomerism, often finding the amino form to be more stable. researchgate.net
The relative stability of these tautomers can be influenced by the solvent, as computational models can account for solvent effects using approaches like the Polarizable Continuum Model (PCM). jocpr.com
Conformational Analysis:
| Computational Method | Basis Set | Focus of Study | Key Findings for Analogous Systems |
|---|---|---|---|
| B3LYP, B3PW91 | 6-31+G(d,p), 6-311+G(d,p) | Thione-thiol tautomerism | Thione form is generally more stable than the thiol form. nih.gov |
| B3LYP | 6-31++G(d,p) | Amino-imino tautomerism and solvation effects | The amino form is often more stable, with stability influenced by the solvent. jocpr.com |
| B3LYP | 6-31G* | Ring conformation | Pyrimidine rings can adopt non-planar conformations like twisted boat. researchgate.net |
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. While computationally more demanding than DFT, they are valuable for benchmarking DFT results and for obtaining precise data on properties like electron correlation energies.
For pyrimidine derivatives, ab initio calculations have been employed to investigate various molecular properties. nih.govamanote.com These high-level calculations can be used to refine the understanding of the electronic distribution, bond orders, and intermolecular interaction energies of this compound.
Molecular Dynamics (MD) Simulations of this compound in Diverse Chemical Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between the atoms of the molecule and its environment, MD can provide insights into the dynamic behavior of this compound in different chemical environments, such as in aqueous solution or within a biological system like a protein binding site.
MD simulations on aminopyrimidine derivatives have been used to explore their behavior in biological contexts. nih.gov For this compound, MD simulations could be used to:
Analyze conformational dynamics: Investigate the flexibility of the pyrimidine ring and the rotational freedom of the methyl and amino groups.
Study solvation: Understand how water molecules are organized around the compound and the nature of the hydrogen bonding interactions.
Investigate interactions with biological macromolecules: If the compound is a potential drug candidate, MD simulations can model its binding to a target protein, providing information on the stability of the complex and the key interacting residues.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For substituted pyrimidine-2-thiones, FMO analysis can be performed using methods like Time-Dependent Density Functional Theory (TD-DFT). acs.org This analysis for this compound would involve:
Calculating HOMO and LUMO energies: Determining the electron-donating and electron-accepting capabilities of the molecule.
Visualizing HOMO and LUMO distributions: Identifying the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks.
Predicting reactivity: A smaller HOMO-LUMO gap generally suggests higher reactivity.
| Parameter | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability. |
| LUMO Energy | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |
Computational Spectroscopy: Simulation and Prediction of NMR, IR, and UV-Vis Spectra
Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov Comparing the calculated spectra with experimental data can help in the definitive assignment of the signals to specific atoms in the molecule. The synergy between experimental NMR and DFT calculations is a powerful tool in structural elucidation. mdpi.com
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. researchgate.net These calculated frequencies correspond to the peaks in an experimental IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the C=S stretch, N-H bends, and C-N stretches.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. nih.gov By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted, providing insights into the electronic structure and chromophores within the molecule.
A comparative study on pyrimidine-2-thiones has demonstrated the utility of DFT in predicting their IR, NMR, and UV-Vis spectra, showing good agreement with experimental findings. nih.gov
Cheminformatics Approaches for Structural Analysis
Cheminformatics involves the use of computational methods to analyze and model chemical data. For this compound, cheminformatics approaches can be applied to analyze its structural features and predict its properties and biological activities.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For aminopyrimidine derivatives, QSAR models have been developed to predict their activity as inhibitors of various enzymes. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build predictive models.
Molecular Descriptors: A wide range of descriptors can be calculated for this compound, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure.
Quantum chemical descriptors: Such as HOMO/LUMO energies and dipole moment. nih.gov
These descriptors can be used in QSAR models or for similarity searching in chemical databases to identify other compounds with similar properties.
| Cheminformatics Approach | Application to this compound |
|---|---|
| QSAR | Predicting potential biological activities based on structural features. nih.gov |
| Molecular Descriptors | Quantifying physicochemical properties for use in predictive models. |
| Similarity Searching | Identifying structurally similar compounds with known properties. |
Reactivity and Reaction Mechanisms of 6 Amino 1 Methylpyrimidine 2 1h Thione
Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core
The pyrimidine ring is inherently electron-deficient, which generally renders it unreactive toward electrophilic aromatic substitution (EAS). bhu.ac.inresearchgate.net However, the reactivity of the ring can be significantly modulated by the presence of activating substituents. In 6-Amino-1-methylpyrimidine-2(1H)-thione, the 6-amino group acts as a potent activating group, donating electron density into the ring system and facilitating electrophilic attack.
Research on analogous 6-aminopyrimidine systems demonstrates that electrophilic substitution, when it occurs, is highly regioselective, directing incoming electrophiles to the C-5 position. researchgate.net This is due to the resonance stabilization of the cationic intermediate (the sigma complex) formed during the attack at this position. For instance, studies on the bromination of 6-amino-1-phenyluracil, a structurally similar compound, show that the reaction proceeds smoothly at the C-5 position to yield the 5-bromo derivative. juniperpublishers.com It is expected that this compound would exhibit similar reactivity.
Table 1: Electrophilic Aromatic Substitution of 6-Aminopyrimidine Derivatives
| Reaction | Reagent | Position of Substitution | Product Type |
|---|---|---|---|
| Bromination | Bromine in Acetic Acid | C-5 | 5-Bromopyrimidine |
| Nitration | Nitrating Mixture (HNO₃/H₂SO₄) | C-5 (expected) | 5-Nitropyrimidine |
Note: Data for nitration and sulfonation are inferred based on established principles of electrophilic substitution on activated pyrimidine rings.
Nucleophilic Addition and Substitution Reactions Involving the Thione Moiety
The thione group (C=S) is a key site for nucleophilic attack. While direct substitution of the thione group is less common, it can be converted into other functional groups through multi-step sequences. A common strategy involves converting the pyrimidine thione into a corresponding chloropyrimidine by reacting it with reagents like phosphorus oxychloride. bhu.ac.in The resulting 2-chloro-6-amino-1-methylpyrimidine is then highly susceptible to nucleophilic aromatic substitution (SNAr), where the chlorine atom is readily displaced by various nucleophiles (e.g., amines, alkoxides).
Furthermore, the thione moiety can undergo reactions that lead to its replacement. For example, conversion to the corresponding oxo derivative, 6-amino-1-methyluracil, can be achieved under specific oxidative or hydrolytic conditions.
Oxidation and Reduction Chemistry of this compound
The sulfur atom of the thione group is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide bridge between two molecules, yielding a bis(6-amino-1-methylpyrimidin-2-yl) disulfide. More vigorous oxidation can convert the thione to a sulfonyl group. For instance, a common synthetic route involves S-methylation followed by oxidation with an agent like hydrogen peroxide to produce a methylsulfonyl group, which is an excellent leaving group for subsequent nucleophilic substitution reactions. nih.gov
The electrochemical behavior of related pyrimidine-2-thione derivatives has been investigated, showing that the thione group can be electrochemically reduced. researchgate.net This process is typically irreversible and occurs at a negative potential, indicating the stability of the thione functionality towards reduction. researchgate.net
Cycloaddition Reactions and Pericyclic Chemistry involving the this compound Scaffold
The pyrimidine ring and its associated functional groups can participate in various cycloaddition and condensation reactions to form fused heterocyclic systems. The reaction of 6-aminothiouracil derivatives (close analogs) with α,β-unsaturated ketones is a well-established method for synthesizing pyridopyrimidines. researchgate.net This reaction proceeds via an initial Michael addition of the C-5 carbon of the pyrimidine to the enone, followed by cyclization and dehydration to form the fused pyridine (B92270) ring.
Additionally, the C=S double bond of the thione moiety can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). nih.gov This reactivity allows for the construction of novel sulfur-containing heterocyclic systems fused to the pyrimidine core. While specific examples involving this compound are not extensively documented, the fundamental reactivity of the thione group suggests its potential participation in such pericyclic reactions. nih.gov
Strategic Derivatization via the Amino and Thione Functional Groups
The presence of both an amino group and a thione group provides two distinct handles for the strategic derivatization of the molecule.
Amidation and Acylation Reactions at the Amino Group
The exocyclic amino group at the C-6 position behaves as a typical aromatic amine and readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce a wide variety of substituents or as a protecting group strategy. libretexts.org For example, reacting this compound with acetyl chloride in the presence of a base would yield N-(1-methyl-2-thioxo-1,2-dihydropyrimidin-6-yl)acetamide. This modification can alter the electronic properties of the pyrimidine ring and provide a precursor for further synthetic transformations. cymitquimica.com
Alkylation and Arylation of the Thione Sulfur Atom
The thione group exists in tautomeric equilibrium with its thiol form, 6-amino-1-methyl-2-mercaptopyrimidine. The sulfur atom of the thiol tautomer is highly nucleophilic and is the primary site for alkylation and arylation. nih.gov This S-alkylation reaction is one of the most common and synthetically useful transformations for pyrimidine thiones. researchgate.netnih.gov
Reaction with alkyl halides, such as methyl iodide or phenacyl bromide, in the presence of a base proceeds rapidly and selectively on the sulfur atom to afford the corresponding 2-(alkylthio)pyrimidine derivatives. nih.govnih.gov This transformation not only allows for the introduction of diverse side chains but also converts the sulfur moiety into a good leaving group (an alkylthio group), facilitating subsequent nucleophilic substitution reactions at the C-2 position. nih.gov
Table 2: Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Amino (-NH₂) | Acylation | Acetyl Chloride, Base | Amide (-NHCOCH₃) |
| Amino (-NH₂) | Sulfonylation | Benzenesulfonyl Chloride, Base | Sulfonamide (-NHSO₂Ph) |
| Thione (>C=S) | S-Alkylation | Methyl Iodide, Base | Thioether (-SCH₃) |
Formation of Schiff Bases and Related Imine Derivatives
The primary amino group at the C6 position of this compound allows for the facile synthesis of Schiff bases, or azomethines, through condensation reactions with various aldehydes and ketones. This reaction is a cornerstone in the functionalization of the pyrimidine ring, leading to a diverse range of derivatives with significant potential in medicinal and coordination chemistry.
The formation of these imine derivatives typically proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. This reaction is often catalyzed by the addition of a small amount of acid or base, or by conducting the reaction in a polar solvent under reflux conditions. The general scheme for the formation of Schiff bases from this compound is presented below:
General Reaction Scheme:

Figure 1: General reaction for the synthesis of 6-(arylideneamino)-1-methylpyrimidine-2(1H)-thione derivatives.
Research has shown that the condensation of 6-amino-1-methyl-2-thiouracil with a variety of aromatic aldehydes proceeds to form the corresponding Schiff's bases, which can then be utilized as intermediates in the synthesis of more complex heterocyclic systems. researchgate.netscirp.org While detailed studies focusing solely on the isolation and characterization of a wide array of these Schiff bases are limited, the established reactivity pattern confirms their formation.
For instance, the reaction of the closely related 6-aminothiouracil with 4-chlorobenzaldehyde (B46862) has been reported to yield the corresponding Schiff base when refluxed in ethanol (B145695) with a piperidine (B6355638) catalyst for 5 hours. scirp.org This provides a reliable synthetic template for the preparation of Schiff bases from this compound. The reaction conditions, such as the choice of solvent (e.g., ethanol, methanol, acetic acid) and catalyst, can be optimized to achieve high yields of the desired imine derivatives.
The resulting Schiff bases are valuable precursors for the synthesis of various fused pyrimidine systems and have been investigated for their biological activities. The introduction of different aromatic and heteroaromatic aldehydes allows for the fine-tuning of the steric and electronic properties of the final products.
Below is a representative, illustrative table of Schiff bases that can be synthesized from this compound and various substituted benzaldehydes, along with their expected analytical data based on known chemical principles and related compounds.
| Substituent (R) on Benzaldehyde | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) | Characteristic IR Peaks (cm⁻¹) | Characteristic ¹H NMR Signals (δ, ppm) |
|---|---|---|---|---|---|---|
| -H | 6-(Benzylideneamino)-1-methylpyrimidine-2(1H)-thione | C₁₂H₁₁N₃S | 85-95 | 210-212 | ~1620 (C=N), ~1580 (C=C), ~1170 (C=S) | ~8.5 (s, 1H, N=CH), 7.4-7.9 (m, 5H, Ar-H), 5.8 (s, 1H, pyrimidine H-5), 3.5 (s, 3H, N-CH₃) |
| 4-Cl | 6-[(4-Chlorobenzylidene)amino]-1-methylpyrimidine-2(1H)-thione | C₁₂H₁₀ClN₃S | 88-96 | 235-237 | ~1618 (C=N), ~1575 (C=C), ~1175 (C=S), ~830 (C-Cl) | ~8.6 (s, 1H, N=CH), 7.5 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 5.9 (s, 1H, pyrimidine H-5), 3.5 (s, 3H, N-CH₃) |
| 4-OCH₃ | 6-[(4-Methoxybenzylidene)amino]-1-methylpyrimidine-2(1H)-thione | C₁₃H₁₃N₃OS | 90-98 | 220-222 | ~1615 (C=N), ~1570 (C=C), ~1250 (C-O), ~1172 (C=S) | ~8.4 (s, 1H, N=CH), 7.0 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 5.7 (s, 1H, pyrimidine H-5), 3.8 (s, 3H, O-CH₃), 3.5 (s, 3H, N-CH₃) |
| 4-NO₂ | 1-Methyl-6-[(4-nitrobenzylidene)amino]pyrimidine-2(1H)-thione | C₁₂H₁₀N₄O₂S | 80-90 | 250-252 | ~1625 (C=N), ~1585 (C=C), ~1520 & 1345 (NO₂), ~1178 (C=S) | ~8.8 (s, 1H, N=CH), 8.1 (d, 2H, Ar-H), 8.3 (d, 2H, Ar-H), 6.0 (s, 1H, pyrimidine H-5), 3.5 (s, 3H, N-CH₃) |
| 2-OH | 6-[(2-Hydroxybenzylidene)amino]-1-methylpyrimidine-2(1H)-thione | C₁₂H₁₁N₃OS | 82-92 | 228-230 | ~3400 (O-H), ~1610 (C=N), ~1575 (C=C), ~1170 (C=S) | ~10.5 (s, 1H, OH), ~8.7 (s, 1H, N=CH), 6.9-7.5 (m, 4H, Ar-H), 5.8 (s, 1H, pyrimidine H-5), 3.5 (s, 3H, N-CH₃) |
The characterization of these Schiff bases relies on standard spectroscopic techniques. In Infrared (IR) spectroscopy, the formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration, typically in the range of 1600-1630 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde further supports the successful condensation.
Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for structure elucidation. In ¹H NMR spectra, the azomethine proton (-N=CH-) gives a characteristic singlet signal in the downfield region, usually between δ 8.0 and 9.0 ppm. The signals corresponding to the aromatic protons of the aldehyde and the pyrimidine ring protons can also be identified, providing further structural confirmation.
Coordination Chemistry and Metal Complexes of 6 Amino 1 Methylpyrimidine 2 1h Thione
Ligand Properties and Diverse Coordination Modes of 6-Amino-1-methylpyrimidine-2(1H)-thione
This compound possesses a rich electronic structure with several heteroatoms, including nitrogen and sulfur, which can act as Lewis basic sites to coordinate with metal centers. The presence of both hard (nitrogen) and soft (sulfur) donor atoms allows for versatile coordination behavior, influenced by the nature of the metal ion as per the Hard and Soft Acids and Bases (HSAB) theory. The potential coordination modes of this ligand are multifaceted, involving one or more of its donor atoms.
N-Coordination through the Pyrimidine (B1678525) Ring Nitrogen Atoms
The pyrimidine ring in this compound contains two nitrogen atoms. The endocyclic nitrogen atom at position 3 (N3) is a potential coordination site. Coordination through this nitrogen atom is influenced by steric factors, including the presence of the adjacent methyl group on the N1 nitrogen and the exocyclic thione group at the C2 position. The electronic environment of the N3 atom, which is part of a π-system, also plays a crucial role in its ability to donate a lone pair of electrons to a metal ion. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in confirming N-coordination. A shift in the vibrational frequencies associated with the pyrimidine ring in the IR spectrum or changes in the chemical shifts of the ring protons in the ¹H NMR spectrum upon complexation can indicate coordination through a ring nitrogen.
S-Coordination through the Thione Sulfur Atom
The exocyclic thione group (C=S) at the C2 position is another primary site for metal coordination. The sulfur atom, being a soft donor, exhibits a high affinity for soft metal ions such as those of the second and third-row transition metals (e.g., Pt(II), Pd(II), Ru(II)). Coordination through the sulfur atom can be identified by a noticeable shift in the C=S stretching frequency in the IR spectrum of the metal complex compared to the free ligand. X-ray crystallography provides definitive evidence of S-coordination by determining the precise bond lengths and angles between the sulfur atom and the metal center.
Bidentate and Polydentate Coordination via Combined N and S Sites
This compound has the potential to act as a bidentate ligand, coordinating simultaneously through both a nitrogen atom of the pyrimidine ring and the sulfur atom of the thione group. This chelation results in the formation of a stable five- or six-membered ring structure with the metal ion. For instance, coordination involving the N3 nitrogen and the S2 sulfur would form a stable five-membered chelate ring. This bidentate coordination mode enhances the stability of the resulting metal complex, an effect known as the chelate effect. The amino group at the C6 position also introduces the possibility of further coordination, potentially leading to polydentate behavior under specific reaction conditions or with certain metal ions, although this is generally less common. The combination of N and S donor sites allows for the formation of robust complexes with a variety of transition metals.
Synthesis and Comprehensive Characterization of Transition Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants, the nature of the metal salt and the solvent, and the reaction conditions (e.g., temperature, pH) can influence the structure and coordination number of the final complex. Characterization of these complexes relies on a suite of analytical techniques, including elemental analysis, mass spectrometry, and various spectroscopic methods (IR, UV-Vis, NMR), as well as single-crystal X-ray diffraction for definitive structural elucidation.
Complexes with First-Row Transition Metals (e.g., Cu, Ni, Co, Fe, Mn, Zn)
First-row transition metals, being generally harder acids, are expected to show a preference for coordination with the nitrogen donor atoms of this compound. However, the borderline nature of some of these metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) allows for versatile coordination, including both N- and S-ligation, often resulting in bidentate chelation. The resulting complexes can exhibit a range of geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the ligand-to-metal ratio.
| Metal Ion | Potential Coordination Mode(s) | Common Geometry | Spectroscopic Signature (IR) |
| Cu(II) | N,S-bidentate, S-monodentate | Square planar, Distorted octahedral | Shift in ν(C=S) and ring vibrations |
| Ni(II) | N,S-bidentate, S-monodentate | Square planar, Octahedral | Shift in ν(C=S) and ring vibrations |
| Co(II) | N,S-bidentate | Tetrahedral, Octahedral | Shift in ν(C=S) and ring vibrations |
| Fe(II/III) | N,S-bidentate | Octahedral | Shift in ν(C=S) and ring vibrations |
| Mn(II) | N,S-bidentate | Octahedral | Shift in ν(C=S) and ring vibrations |
| Zn(II) | N,S-bidentate | Tetrahedral | Shift in ν(C=S) and ring vibrations |
This table presents potential coordination behaviors based on the general principles of coordination chemistry with similar ligands.
Complexes with Second and Third-Row Transition Metals (e.g., Pt, Pd, Ru, Rh)
The softer nature of the second and third-row transition metals leads to a strong preference for coordination with the soft sulfur donor of the thione group. Platinum(II) and Palladium(II) complexes, for instance, are well-known to form stable square planar complexes with sulfur-containing ligands. Ruthenium and Rhodium complexes can adopt various oxidation states and coordination geometries, often forming octahedral complexes. In many cases, this compound will act as an S-monodentate or an N,S-bidentate ligand with these heavier transition metals.
| Metal Ion | Potential Coordination Mode(s) | Common Geometry | Spectroscopic Signature (IR/NMR) |
| Pt(II) | S-monodentate, N,S-bidentate | Square planar | Significant shift in ν(C=S); Changes in ¹⁹⁵Pt NMR |
| Pd(II) | S-monodentate, N,S-bidentate | Square planar | Significant shift in ν(C=S) |
| Ru(II/III) | S-monodentate, N,S-bidentate | Octahedral | Shift in ν(C=S) and ring vibrations |
| Rh(I/III) | S-monodentate, N,S-bidentate | Square planar, Octahedral | Shift in ν(C=S) and ring vibrations |
This table outlines expected coordination patterns based on established trends for these metal ions with thione-containing heterocyclic ligands.
Lanthanide and Actinide Complexes
The coordination chemistry of this compound with f-block elements, namely lanthanides and actinides, is a highly specialized field with limited publicly available research. The large ionic radii and high coordination numbers typical of these elements suggest they could form unique complexes with multidentate ligands like pyrimidine-thiones.
While specific studies on the direct complexation of this compound with lanthanides are scarce, the broader field of pyrimidine-2-thione derivatives provides some insight. Research has been conducted on the complexation of a related but more substituted ligand, 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (LH), with the actinide uranyl cation ([UO₂]²⁺). researchgate.netnih.gov In this case, a mononuclear complex with the formula [UO₂L₂] was successfully synthesized and characterized. researchgate.netnih.gov Spectroscopic analysis suggests an octahedral coordination geometry for the uranium center. researchgate.netnih.gov This finding demonstrates that the pyrimidine-2-thione moiety is a viable ligand for actinides, opening the possibility for similar reactivity with this compound. The interaction is typically facilitated by the soft sulfur donor atom and potentially a nitrogen atom from the pyrimidine ring, which are attractive to the hard Lewis acidic character of actinide ions.
Structural Analysis of Metal Complexes by X-ray Diffraction
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline solids, providing precise information on bond lengths, bond angles, and coordination geometries in metal complexes. Although a single-crystal X-ray structure for a complex containing this compound has not been prominently reported, analysis of closely related structures provides a strong basis for understanding its coordination behavior.
Studies on the zinc(II) complex of 6-amino-2-thiouracil (B86922), [Zn(HATU)₂(H₂O)]·2H₂O, show that the ligand coordinates to the metal center in a bidentate fashion. researchgate.netmdpi.com Coordination occurs through the exocyclic sulfur atom and the N1 atom of the pyrimidine ring, forming a stable four-membered chelate ring. researchgate.netmdpi.com This N,S-coordination mode is a common feature for pyrimidine-thione ligands.
Furthermore, structural analysis of the related compound 6-methylpyridine-2(1H)-thione reveals a critical aspect of coordination. In its solid, uncomplexed state, the molecule exists in the thione form, with a characteristic C=S double bond. nih.gov However, upon coordination to a metal center, it typically deprotonates and binds as a thiolate anion. nih.gov This is evidenced by the lengthening of the C-S bond in the complex compared to the free ligand. nih.gov It is highly probable that this compound behaves similarly, acting as an anionic N,S-bidentate ligand.
Below is a table of crystallographic data for a related pyridinethione derivative, illustrating the type of information obtained from X-ray diffraction studies.
| Parameter | Value for 6-Methylpyridine-2(1H)-thione nih.gov |
|---|---|
| Chemical Formula | C₆H₇NS |
| Formula Weight | 125.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4608 (15) |
| b (Å) | 14.902 (3) |
| c (Å) | 11.665 (2) |
| β (°) | 94.85 (3) |
| Volume (ų) | 1292.3 (4) |
| Z | 8 |
Spectroscopic and Magnetic Properties of this compound Metal Complexes
The formation of metal complexes with this compound leads to significant changes in spectroscopic and magnetic properties, which are essential for characterization.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the ligand's coordination sites. In the free ligand, characteristic bands for ν(N-H) from the amino group and the ring, and the thioamide bands (which have contributions from ν(C=S) and ν(C-N)) are observed. Upon complexation via the sulfur and a ring nitrogen, the thioamide bands are expected to shift to lower frequencies due to the weakening of the C=S bond and changes in the pyrimidine ring's electronic structure. researchgate.net The ν(N-H) bands may also shift or broaden, indicating involvement in hydrogen bonding within the crystal lattice. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize diamagnetic complexes in solution. The proton signal of the N-H group involved in coordination is expected to disappear upon deprotonation. researchgate.net Other signals, such as those for the pyrimidine ring protons and the methyl group, would likely experience shifts due to the altered electronic environment upon metal binding. nih.gov
Electronic (UV-Vis) Spectroscopy and Magnetic Properties: For complexes with transition metals, electronic spectroscopy provides information about the d-orbital splitting and thus the coordination geometry. For instance, the number and position of d-d transition bands can help distinguish between octahedral and square planar geometries. researchgate.net Magnetic susceptibility measurements complement this data. A complex with a high-spin octahedral Co(II) center would have a magnetic moment corresponding to three unpaired electrons, whereas a square planar Ni(II) complex would be diamagnetic (zero unpaired electrons). researchgate.netresearchgate.net
Supramolecular Assembly and Self-Organization of Metal Complexes
The self-organization of individual metal complexes into ordered, higher-dimensional structures is dictated by weak intermolecular forces. The functional groups on the this compound ligand—specifically the amino group, the thione group, and the aromatic pyrimidine ring—provide multiple sites for such interactions.
A primary mechanism for supramolecular assembly in these systems is hydrogen bonding. The crystal structure of the related 6-methylpyridine-2(1H)-thione shows that molecules form centrosymmetric cyclic dimers through strong intermolecular N—H⋯S hydrogen bonds. nih.gov It is highly probable that complexes of this compound would exhibit similar N—H⋯S interactions. Additionally, the exocyclic amino group provides another hydrogen bond donor site (N-H), which can interact with acceptor atoms on adjacent complexes, such as sulfur or ring nitrogens, to form extended one-, two-, or three-dimensional networks. nih.gov
Beyond hydrogen bonding, π-π stacking interactions between the pyrimidine rings of adjacent complexes can also play a crucial role in the crystal packing, leading to the formation of columnar or layered structures. mdpi.com The interplay of these non-covalent interactions governs the final supramolecular architecture, a key concept in the field of crystal engineering.
Investigations into Biological Activities of 6 Amino 1 Methylpyrimidine 2 1h Thione and Its Analogues in Vitro Mechanistic Studies
In Vitro Antimicrobial Activity Studies
The antimicrobial potential of pyrimidine-2-thione analogues has been a subject of several research endeavors, revealing a spectrum of activity against various pathogens.
Evaluation Against Bacterial Strains and Fungi in In Vitro Assays
A variety of pyrimidine (B1678525) derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. For instance, a study on bicyclic and tricyclic pyrimidine derivatives, synthesized from 6-amino-2-thioxo-1H-pyrimidine-4-one, demonstrated that several of these compounds are active as antibacterial agents. nih.gov Notably, the starting material itself, a close analogue of 6-Amino-1-methylpyrimidine-2(1H)-thione, is a key building block for these more complex structures. nih.gov
In another study, newly synthesized pyrimidine-2(1H)-thione derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the synthesized compounds exhibited significant activity against both types of bacteria. pandawainstitute.com The specific inhibitory concentrations were not detailed in the abstract, but the qualitative assessment pointed to a high level of activity. pandawainstitute.com
Furthermore, research into methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives, which share the pyrimidine core, showed potent activity against both gram-positive and gram-negative bacteria, with some compounds being more potent than the standard drugs Ampicillin, Chloramphenicol, and Ciprofloxacin against certain strains. researchgate.net Specifically, one of the tested compounds was effective at a concentration of 25 µg/mL against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net Some analogues also exhibited antifungal activity, with a minimum fungicidal concentration (MFC) of 100 µg/mL against Candida albicans, Aspergillus niger, and Aspergillus clavatus, which was comparable to the standard antifungal agent Nystatin. researchgate.net
The following table summarizes the antimicrobial activity of some pyrimidine analogues:
| Compound/Analogue | Test Organism | Activity/Concentration | Reference |
| Bicyclic and Tricyclic Pyrimidine Derivatives | Bacteria | Active as antibacterials | nih.gov |
| Pyrimidine-2(1H)-thione Derivatives | Staphylococcus aureus, Escherichia coli | High inhibitory activity | pandawainstitute.com |
| Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivative | E. coli, P. aeruginosa, S. aureus | Sensitive at 25 µg/mL | researchgate.net |
| Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivative | C. albicans, A. niger, A. clavatus | MFC of 100 µg/mL | researchgate.net |
Mechanistic Insights into Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)
The mechanism by which pyrimidine derivatives exert their antimicrobial effects is a key area of investigation. One of the proposed mechanisms is the inhibition of essential bacterial enzymes. For example, some pyrimidine analogues have been designed as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial growth. researchgate.net By inhibiting DHFR, these compounds can disrupt the synthesis of nucleic acids and amino acids in bacteria, leading to a bacteriostatic or bactericidal effect. researchgate.net
In Vitro Antiviral Activity Investigations
The structural similarity of pyrimidine derivatives to the nucleobases found in DNA and RNA makes them prime candidates for the development of antiviral agents.
Screening Against Viral Replications in Cell Culture Models
A number of pyrimidine analogues have been synthesized and screened for their ability to inhibit the replication of various viruses in cell culture models. For instance, a series of 1,2,3-triazolyl nucleoside analogues containing a 6-methyluracil (B20015) moiety, a related pyrimidine structure, were evaluated for their antiviral activity against influenza A/PR/8/34/(H1N1) and coxsackievirus B3. mdpi.com Several of these compounds demonstrated moderate activity against the influenza virus, with IC50 values in the micromolar range. mdpi.com
Another study focused on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which, while not direct pyrimidine derivatives, are part of a broader class of heterocyclic compounds investigated for antiviral properties. These compounds were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org
The table below presents the in vitro antiviral activity of some pyrimidine analogues:
| Compound/Analogue | Virus | Cell Line | IC50 Value | Reference |
| 1,2,3-triazolyl nucleoside analogue with 6-methyluracil | Influenza A H1N1 | Not Specified | 57.5 µM | mdpi.com |
| 1,2,3-triazolyl nucleoside analogue with 6-methyluracil | Influenza A H1N1 | Not Specified | 29.2 µM | mdpi.com |
| 1,2,3-triazolyl nucleoside analogue with alloxazine | Influenza A H1N1 | Not Specified | 24.3 µM | mdpi.com |
| 1,2,3-triazolyl nucleoside analogue with 6-methyluracil | Coxsackievirus B3 | Not Specified | 12.4 µM | mdpi.com |
| 1,2,3-triazolyl nucleoside analogue with alloxazine | Coxsackievirus B3 | Not Specified | 11.3 µM | mdpi.com |
Molecular Mechanisms of Antiviral Action (e.g., Viral Enzyme Inhibition)
The antiviral activity of pyrimidine analogues is often attributed to their ability to interfere with viral enzymes that are essential for replication. Theoretical calculations have suggested that the antiviral activity of certain 1,2,3-triazolyl nucleoside analogues against the influenza A virus may be due to their influence on the function of the polymerase acidic protein (PA) of the viral RNA-dependent RNA polymerase (RdRp). mdpi.com For coxsackievirus B3, it is proposed that some analogues exert their antiviral effect by interacting with the viral coat proteins VP1 and VP2. mdpi.com
In Vitro Anticancer Activity Research
The development of novel anticancer agents is a critical area of research, and pyrimidine derivatives have emerged as a promising class of compounds. Various analogues of this compound have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.
For example, a series of novel 6-amino-5-cyano-2-thiopyrimidine derivatives were evaluated for their in vitro anticancer activity against 60 human cancer cell lines by the National Cancer Institute (NCI). nih.gov One of the compounds in this series demonstrated broad-spectrum anticancer activity across nine different cancer subpanels, with notable selectivity towards leukemia. nih.gov
In another study, pyrimidin-2-thione derivatives were synthesized and tested for their anticancer activity against HepG-2 (liver carcinoma) cell lines. ekb.eg One of the synthesized compounds showed a promising half-maximal inhibitory concentration (IC50) value of 25.5±1.3 μg/mL against HepG-2 cells, although it was less potent than the reference drug doxorubicin. ekb.eg Importantly, this compound exhibited weak cytotoxic effects against normal rat hepatocytes, suggesting a degree of selectivity for cancer cells. ekb.eg
Furthermore, the anticancer potential of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which are structurally related to the target compound, was investigated. rsc.org One derivative, in particular, showed potent anticancer activity against glioblastoma cells and also demonstrated efficacy against liver, breast, and lung cancer cell lines. rsc.org
The cytotoxic activity of these analogues is summarized in the table below:
| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |
| 6-amino-5-cyano-2-thiopyrimidine derivative | Leukemia | GI50 with selectivity ratio up to 39 | nih.gov |
| Pyrimidin-2-thione derivative | HepG-2 (Liver Carcinoma) | 25.5±1.3 μg/mL | ekb.eg |
| 6-amino-2-pyridone-3,5-dicarbonitrile derivative | Glioblastoma, Liver, Breast, Lung Cancers | Potent anticancer activity | rsc.org |
Mechanistic studies on related compounds have provided insights into how these pyrimidine analogues may exert their anticancer effects. For some 6-amino-5-cyano-2-thiopyrimidine derivatives, the mechanism is thought to involve the induction of apoptosis. nih.gov Further investigations into a specific derivative revealed that it could arrest the cell cycle at the G2/M phase and trigger apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov Additionally, a loss of mitochondrial membrane potential was observed in the treated cancer cells. nih.gov
In Vitro Anti-inflammatory and Immunomodulatory Effects
In addition to their anticancer properties, some pyrimidine-2(1H)-thione derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects in vitro.
A novel anti-inflammatory pyrimidine-2(1H)-thione derivative, 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT), has been shown to modulate the production of key inflammatory mediators. nih.gov In lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a common in vitro model for inflammation, HPT treatment led to a dose-dependent reduction in the production of nitric oxide (NO). nih.gov Furthermore, HPT suppressed the mRNA expression of several pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This suggests that HPT can interfere with the signaling cascades that lead to the production of these important inflammatory molecules. Other studies on different compounds have also shown the ability to inhibit the release of pro-inflammatory cytokines like IL-1β and IL-6. nih.govmdpi.com
The anti-inflammatory effects of HPT are also linked to its ability to inhibit enzymes that play a crucial role in the inflammatory response. In LPS-stimulated RAW 264.7 cells, HPT treatment reduced the protein and mRNA expression levels of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. nih.gov The inhibition of these enzymes is a key mechanism for reducing inflammation. The study also found that HPT inhibited COX-2 and iNOS by blocking the activation of p38 and c-Jun NH2-terminal kinase (JNK), but not extracellular signal-regulated kinase (ERK1/2), indicating a specific effect on certain inflammatory signaling pathways. nih.gov
General Enzyme Inhibition Studies
The biological activities of this compound and its analogues are frequently attributed to their ability to inhibit various enzymes. As mentioned previously, certain derivatives have been identified as potent inhibitors of PIM-1 kinase, BRD4, and PLK1. rsc.orgnih.gov Additionally, a class of pyridinylpyrimidines has been discovered to selectively inhibit human methionine aminopeptidase-1 (MetAP1), an enzyme that plays a pivotal role in cell proliferation. nih.gov Systematic medicinal chemistry analysis of these compounds has helped to identify the key structural features required for potent and selective inhibition of HsMetAP1. nih.gov The ability of these compounds to target and inhibit specific enzymes underscores their potential as therapeutic agents for a variety of diseases.
Inhibition Kinetics and Binding Mechanisms
In vitro studies on various pyrimidine-2-thione and aminopyrimidine analogues have demonstrated their potential as inhibitors of several key enzymes implicated in various diseases. The mechanism of inhibition and binding interactions are crucial for understanding their efficacy and for the rational design of more potent and selective inhibitors.
Research into a series of novel pyrimidine derivatives revealed significant inhibitory activity against several metabolic enzymes. For instance, these compounds exhibited potent inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). researchgate.net The inhibition constants (Ki) for these derivatives were found to be in the nanomolar range, indicating strong binding to the target enzymes. researchgate.net Lineweaver-Burk plot analysis for the most effective inhibitors suggested different modes of inhibition depending on the enzyme and the specific analogue. researchgate.net
For example, in the case of d-dopachrome (B1263922) tautomerase (MIF2), a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as a competitive inhibitor. nih.gov This was determined through enzyme kinetic analysis where Lineweaver-Burk plots showed intersection at the y-axis, indicating that the inhibitor competes with the substrate for binding to the active site of the enzyme. nih.gov The binding of this class of inhibitors to the enzyme was further confirmed by thermal shift assays, which showed an increase in the melting temperature of the enzyme upon incubation with the inhibitor, signifying a stabilizing interaction. nih.gov
Molecular docking studies have further elucidated the binding mechanisms of pyrimidine derivatives. For instance, the interaction of 2-aminopyrimidine (B69317) derivatives with β-glucuronidase suggested that the presence of donor or acceptor functionalities is crucial for potent inhibitory activity. mdpi.com In another study on pyrimidine-2-thione derivatives as inhibitors of the H-RAS-GTP active form protein, in-silico analysis identified compounds with high binding energy, which correlated with their in vitro cytotoxic effects. nih.gov The binding mode of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative with MIF2 was predicted to involve π-π stacking interactions with phenylalanine residues and hydrogen bonding with serine and lysine (B10760008) residues within the active site. nih.gov
The following table summarizes the inhibitory activities of some pyrimidine analogues against various enzymes:
| Compound Series | Target Enzyme | IC50 / Ki Values | Type of Inhibition |
| Novel Pyrimidine Derivatives | hCA I | Ki: 39.16 ± 7.70–144.62 ± 26.98 nM | Not Specified |
| Novel Pyrimidine Derivatives | hCA II | Ki: 18.21 ± 3.66–136.35 ± 21.48 nM | Not Specified |
| Novel Pyrimidine Derivatives | AChE | Ki: 33.15 ± 4.85–52.98 ± 19.86 nM | Not Specified |
| Novel Pyrimidine Derivatives | BChE | Ki: 31.96 ± 8.24–69.57 ± 21.27 nM | Not Specified |
| Novel Pyrimidine Derivatives | α‐glycosidase | Ki: 17.37 ± 1.11–253.88 ± 39.91 nM | Not Specified |
| Novel Pyrimidine Derivatives | Aldose Reductase | Ki: 648.82 ± 53.74–1902.58 ± 98.90 nM | Not Specified |
| 2-Aminopyrimidine Derivatives | β-Glucuronidase | IC50: 2.8 ± 0.10–300.25 ± 12.15 µM | Not Specified |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d) | d-Dopachrome Tautomerase (MIF2) | IC50: 1.0 µM | Competitive |
| Pyrimidine-2-thione Derivative (5a) | H-RAS-GTP (in MCF-7 cells) | IC50: 2.617 ± 1.6 µM | Not Specified |
| 4-Amino-2,6-dichloropyrimidine | Glutathione Reductase | KI: 0.979 μM | Not Specified |
Data sourced from multiple studies on pyrimidine analogues. researchgate.netnih.govmdpi.comnih.govjuniperpublishers.com
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of enzyme inhibitors. For pyrimidine derivatives, SAR studies have provided critical insights into how different substituents on the pyrimidine core influence their biological activity. researchgate.netnih.govhumanjournals.com
In a study of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, the nature and position of substituents on the pyrimidine ring were found to be critical for activity. mdpi.com One of the most potent compounds in the series, with an IC50 value significantly lower than the standard, highlighted the importance of specific functional groups for enhanced enzyme inhibition. mdpi.com
For a series of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives targeting MIF2, SAR analysis revealed that modifications at various positions of the fused ring system led to significant changes in inhibitory potency. nih.gov For instance, the substitution of a chlorophenyl group at the R2 position and a benzyl (B1604629) group at the R3 position was found to be beneficial for MIF2 inhibitory activity. nih.gov This suggests that both electronic and steric factors of the substituents play a crucial role in the interaction with the enzyme's active site.
Furthermore, in the development of dual-target inhibitors of BRD4 and PLK1, SAR studies on aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones demonstrated that the nature of the aryl moieties significantly impacts inhibitory activity. nih.gov For example, an unsubstituted phenyl moiety on a compound resulted in superior inhibitory activity against BRD4, whereas the introduction of a methoxy (B1213986) group led to a decrease in activity. nih.gov Another compound in this study, bearing two unsubstituted phenyl moieties, exhibited the highest inhibitory activity against PLK1. nih.gov
General SAR observations for pyrimidine derivatives as enzyme inhibitors can be summarized as follows:
Substituents on the Pyrimidine Ring: The type, size, and electronic properties of substituents at various positions of the pyrimidine ring can drastically alter the binding affinity and selectivity for a target enzyme. researchgate.netnih.gov
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as thiophene (B33073) or pyrrole, can enhance inhibitory activity by providing additional interaction points with the enzyme. frontiersin.org
Role of Specific Functional Groups: The presence of hydrogen bond donors and acceptors, as well as lipophilic groups, is often crucial for effective binding to the enzyme's active site. mdpi.com For instance, the amino group in aminopyrimidine derivatives can act as a key hydrogen bonding moiety.
The following table provides a conceptual SAR summary based on findings from various studies on pyrimidine analogues:
| Scaffold/Series | Key Structural Features | Impact on Activity | Target Enzyme(s) |
| 2-Aminopyrimidines | Presence of specific donor/acceptor functionalities | Potent inhibitory activity | β-Glucuronidase |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | Chlorophenyl group at R2, Benzyl group at R3 | Beneficial for inhibitory potency | d-Dopachrome Tautomerase (MIF2) |
| Aminopyrimidine-2,4-diones | Unsubstituted phenyl moiety | Superior inhibitory activity | BRD4 |
| 2-Thiopyrimidine-4-ones | Two unsubstituted phenyl moieties | Highest inhibitory activity | PLK1 |
This table represents a generalized summary of SAR findings from studies on pyrimidine analogues. nih.govmdpi.comnih.gov
Applications of 6 Amino 1 Methylpyrimidine 2 1h Thione in Material Science and Catalysis
Catalytic Applications of 6-Amino-1-methylpyrimidine-2(1H)-thione and Its Metal Complexes
The catalytic utility of a molecule is often intrinsically linked to its electronic properties and its ability to coordinate with metal centers or act as a standalone catalyst. For this compound, its structure, featuring a pyrimidine (B1678525) ring, an amino group, and a thione group, suggests potential as a ligand in catalysis. The nitrogen and sulfur atoms can act as donor sites for metal coordination, which is a key feature in the design of catalysts.
Homogeneous Catalysis (e.g., Oxidation, Reduction, C-C Coupling Reactions)
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. The performance of metal complexes in such systems is highly dependent on the nature of the ligands. Pyrimidine derivatives have been explored as ligands in various catalytic reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds, and the efficiency of these reactions often relies on the design of the supporting ligands. core.ac.ukibmmpeptide.comnih.gov Similarly, rhodium complexes are widely used in hydroformylation reactions. nih.govrsc.org However, based on a thorough review of the available scientific literature, there are currently no specific documented examples of this compound or its metal complexes being utilized in homogeneous catalysis for reactions such as oxidation, reduction, or C-C coupling.
Heterogeneous Catalysis and Development of Supported Catalysts
Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and recyclability. The development of supported catalysts often involves immobilizing a catalytically active species, such as a metal complex, onto a solid support. While the functional groups present in this compound make it a candidate for anchoring to support materials, there is no specific research available that details its application in the development of heterogeneous or supported catalysts.
Organocatalysis Utilizing this compound
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The amino group in this compound could potentially participate in catalytic cycles, for example, in Michael additions. nih.govmdpi.comrsc.org However, the scientific literature does not currently contain specific studies where this compound has been employed as an organocatalyst.
Development of Functional Materials Incorporating this compound
The unique structural and electronic features of heterocyclic compounds make them attractive building blocks for functional materials. The ability of this compound to act as a ligand suggests its potential incorporation into coordination polymers and metal-organic frameworks (MOFs).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comresearchgate.net The properties of these materials, such as porosity, stability, and functionality, are dictated by the choice of the metal and the organic linker. The multidentate nature of this compound, with potential coordination sites at the ring nitrogens, the amino group, and the sulfur atom, makes it a theoretically suitable candidate for the construction of such frameworks. A related compound, 6-Methylpyridine-2(1H)-thione, has been noted for its rich coordination motifs, acting as a monodentate, bidentate, or bridging ligand. nih.gov Despite this potential, there are no published studies detailing the synthesis and characterization of coordination polymers or MOFs that specifically incorporate this compound as a linker.
Exploration of Photophysical Properties for Optoelectronic Applications
Functional materials with interesting photophysical properties, such as luminescence, are in high demand for applications in optoelectronics, including sensors and light-emitting devices. The photoluminescence of materials can be influenced by the nature of the organic components. For instance, amino-functionalized luminescent MOFs have been investigated for sensing applications. researchgate.netnih.gov While pyrimidine derivatives can be components of luminescent materials, a review of the current literature reveals no specific investigations into the photophysical properties or potential optoelectronic applications of materials containing this compound.
Sensor Development Based on this compound
Currently, there is limited publicly available research specifically detailing the application of this compound in the development of chemical sensors. While the structural characteristics of pyrimidine derivatives, such as the presence of heteroatoms capable of binding to metal ions and other analytes, suggest potential for their use as sensing elements, dedicated studies on this particular compound are not prominent in the existing scientific literature. The synthesis of various bioactive pyrimidine derivatives from precursors like 6-amino-2-thiouracil (B86922) has been explored, indicating a foundational basis for creating functionalized molecules that could be adapted for sensor applications. nih.gov However, the direct investigation and reporting of this compound as a primary component in sensor technology remains an area for future research and development.
Corrosion Inhibition Studies
The study of pyrimidine derivatives as corrosion inhibitors is a more extensively researched field. These compounds have demonstrated significant efficacy in protecting various metals and alloys from corrosive environments, particularly in acidic media. rsc.orgresearchgate.net The effectiveness of these molecules is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the electrochemical processes of corrosion.
The adsorption process is facilitated by the presence of nitrogen, sulfur, and oxygen atoms, as well as π-electrons in the pyrimidine ring, which can interact with the vacant d-orbitals of the metal. ekb.eg This interaction leads to the formation of a stable, coordinated layer on the metal surface. Research on various pyrimidine-2-thione derivatives has shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.orgnih.gov
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the inhibition efficiency of these compounds. rsc.orgresearchgate.netnih.gov These studies have consistently shown that the inhibition efficiency of pyrimidine derivatives increases with their concentration. ekb.egnih.gov
Computational studies, including quantum chemical calculations and molecular dynamics simulations, provide further insight into the inhibition mechanism at a molecular level. rsc.orgekb.eg These theoretical approaches help in understanding the relationship between the molecular structure of the inhibitor and its protective performance.
The table below summarizes findings from studies on pyrimidine derivatives, which are structurally related to this compound and provide a strong indication of its potential as a corrosion inhibitor.
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Inhibition Mechanism | Adsorption Isotherm |
| Pyrimidine-2-thione derivatives | Mild Steel | 1.0 M H₂SO₄ | Not specified | Adsorption on metal surface | Langmuir |
| 5-([2,2′-bithiophen]-5-ylmethylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Copper | 1 M HNO₃ | 99.14 | Mixed-type inhibitor | Langmuir |
| 6-amino-3,4-dihydropryimidin-2(1H)-thione | Iron | 1.0 M HCl | Not specified | Mixed-type inhibitor | Langmuir |
These findings underscore the potential of this compound as a highly effective corrosion inhibitor, warranting further specific investigation into its performance and mechanisms on various metallic substrates.
Future Research Directions and Perspectives for 6 Amino 1 Methylpyrimidine 2 1h Thione
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
While foundational methods for the synthesis of aminothiopyrimidines exist, future research must prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes. The exploration of one-pot, multi-component reactions stands as a promising avenue, potentially reducing waste and improving atom economy. nih.gov The application of modern synthetic techniques, such as microwave-assisted organic synthesis and flow chemistry, could dramatically reduce reaction times and improve yields. researchgate.net Furthermore, a focus on "green" chemistry principles, including the use of water as a solvent or the application of reusable catalysts, will be crucial for developing sustainable manufacturing processes for this compound and its derivatives. researchgate.net
| Research Focus | Proposed Methodology | Potential Advantages |
| One-Pot Synthesis | Multi-component reaction of N-methylthiourea, an activated acetonitrile, and a suitable cyclizing agent. | Reduced workup steps, higher overall yield, less solvent waste. |
| Green Chemistry | Use of aqueous media with supramolecular catalysts (e.g., cyclodextrins). | Environmentally friendly, potentially improved selectivity, catalyst reusability. researchgate.net |
| Process Intensification | Continuous flow reactor synthesis. | Precise control over reaction parameters, enhanced safety, scalability. |
| Catalysis | Development of novel solid-phase or organocatalysts. | Ease of catalyst separation, reduced metal contamination, novel reaction pathways. |
Deeper Mechanistic Understanding of Reactivity and Structure-Property Relationships
A fundamental understanding of the reactivity of 6-Amino-1-methylpyrimidine-2(1H)-thione is essential for its application as a building block in more complex molecules. Key to its chemistry is the thione-thiol tautomerism, which dictates its nucleophilic and electrophilic potential. Future studies should aim to quantitatively assess this tautomeric equilibrium under various conditions. The compound's enamine-like character at the C5 position invites exploration of its utility in condensation and cyclization reactions, such as those with α,β-unsaturated ketones, to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines. juniperpublishers.comresearchgate.net A systematic investigation into how the electronic properties of reactants and catalysts influence reaction outcomes will enable the rational design of synthetic strategies.
| Area of Investigation | Analytical Technique | Key Questions to Address |
| Tautomerism | NMR Spectroscopy (¹H, ¹³C, ¹⁵N), UV-Vis Spectroscopy, Computational Analysis | What is the dominant tautomer in different solvents and pH? How does methylation affect the equilibrium compared to 6-amino-2-thiouracil (B86922)? |
| Enamine Reactivity | Kinetic studies, in-situ reaction monitoring (e.g., IR, NMR) | What is the mechanism of Michael addition and subsequent cyclization? How do substituents on reaction partners affect rates and yields? |
| Alkylation Studies | HPLC, Mass Spectrometry | Does alkylation occur preferentially on the sulfur (S-alkylation) or nitrogen (N-alkylation) atom, and under what conditions? |
| Structure-Property | X-ray Crystallography, Spectroscopic analysis | How does the solid-state packing influence physical properties? What are the key spectroscopic signatures of the thione vs. thiol forms? |
Development of Advanced Computational Models for Predictive Design and Discovery
Computational chemistry offers a powerful toolkit for accelerating research into this compound. The development of robust computational models can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets. Future work should focus on employing Density Functional Theory (DFT) and other quantum mechanical methods to predict the stability of tautomers, map reaction energy profiles, and calculate spectroscopic properties to aid in experimental characterization. These models can also be used for virtual screening to identify potential binding interactions with proteins, guiding the design of new derivatives with specific biological activities.
Expanding the Scope of Coordination Chemistry and Supramolecular Architectures
The presence of multiple heteroatoms (N, S) makes this compound an excellent candidate for use as a ligand in coordination chemistry. The thione/thiolate sulfur and the nitrogen atoms of the pyrimidine (B1678525) ring can act as donor sites, potentially serving as monodentate, bidentate, or bridging ligands. nih.gov Future research should explore the coordination of this molecule with a wide range of metal ions to synthesize novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes. The resulting supramolecular architectures could exhibit interesting properties, such as porosity, catalysis, or luminescence, opening doors to new materials. The study of intermolecular interactions, particularly the formation of N-H···S hydrogen bonds in the solid state, can also inform crystal engineering efforts. nih.gov
Discovery of New Biological Targets and Elucidation of Molecular Pathways (In Vitro)
The pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents. researchgate.net Thiouracil derivatives, in particular, have been investigated for a range of biological activities, including anticancer and antiviral effects. researchgate.net A critical future direction is the comprehensive in vitro biological screening of this compound. High-throughput screening against diverse panels of cancer cell lines and microbial strains could uncover potential cytotoxic or antimicrobial activities. Subsequent mechanistic studies would be necessary to identify specific molecular targets. For instance, enzyme inhibition assays could reveal if the compound or its derivatives act on kinases, polymerases, or other enzymes crucial for disease progression.
| Screening Type | Potential Targets | Follow-up Assays |
| Anticancer Screening | Various human cancer cell lines (e.g., breast, lung, glioblastoma). researchgate.net | Cell cycle analysis, apoptosis assays, enzyme inhibition assays (e.g., kinases). |
| Antimicrobial Screening | Gram-positive and Gram-negative bacteria, fungal strains. | Minimum Inhibitory Concentration (MIC) determination, mechanism of action studies. nih.gov |
| Antiviral Screening | Viral replication assays for viruses such as influenza, HIV, or coronaviruses. | Enzyme inhibition assays (e.g., protease, polymerase). |
| Enzyme Inhibition | Panels of therapeutically relevant enzymes (e.g., dihydrofolate reductase, thymidylate synthase). | IC₅₀ determination, kinetic analysis of inhibition. |
Innovation in Material Science and Catalytic Applications
The unique electronic and structural properties of this compound suggest its potential utility in material science and catalysis. The sulfur-containing, π-conjugated heterocyclic system is a motif found in organic electronic materials. Future research could explore the synthesis of polymers or oligomers incorporating this unit for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Additionally, when coordinated to transition metals, the resulting complexes could be investigated as catalysts for various organic transformations, leveraging the ability of the sulfur ligand to stabilize different metal oxidation states.
Interdisciplinary Research Integrating this compound
The full realization of the potential of this compound will require a highly interdisciplinary approach. Collaborative efforts are essential to bridge the gap between fundamental chemistry and applied sciences. Synthetic chemists are needed to develop efficient production methods, while computational chemists can guide molecular design. Pharmacologists and biochemists will be crucial for evaluating biological activity and elucidating mechanisms of action in vitro. Material scientists and chemical engineers can then translate these fundamental properties into novel materials and catalytic systems. Such integrated research programs will be the key to transforming this promising molecule from a laboratory curiosity into a valuable tool for science and technology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Amino-1-methylpyrimidine-2(1H)-thione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation or Biginelli-like reactions. For example, highlights the use of calcium fluoride as a catalyst in a modified Biginelli reaction to synthesize dihydropyrimidin-2(1H)-thiones, which can be adapted for this compound by substituting starting materials (e.g., 6-amino-1-methyluracil derivatives). Key variables include solvent choice (e.g., ethanol for reflux), temperature (80–100°C), and catalyst loading (10–15 mol%). Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometry of reagents like thiourea or isothiocyanates .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the amino and thione groups. The thione proton typically appears as a singlet near δ 12–14 ppm, while aromatic protons resonate between δ 6–8 ppm. IR spectroscopy identifies N–H (3300–3500 cm) and C=S (1050–1250 cm) stretches .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) in monoclinic systems (e.g., space group ) resolves bond lengths and angles. For instance, detail protocols for data collection (MoKα radiation, λ = 0.71073 Å) and refinement (SHELXL software), highlighting parameters like C–S bond lengths (~1.67 Å) and hydrogen-bonding networks .
Advanced Research Questions
Q. How do hydrogen-bonding interactions and crystal packing affect the stability and reactivity of this compound?
- Methodological Answer : Crystal packing is stabilized by N–H⋯N and C–H⋯S hydrogen bonds, forming 1D chains or 2D layers. and describe using Hirshfeld surface analysis (Crystal Explorer 3.1) to quantify intermolecular contacts. For example, N–H⋯N interactions contribute ~13.8% to the Hirshfeld surface, while C–H⋯S contacts account for ~36.8%. These interactions influence solubility and thermal stability, which can be validated via differential scanning calorimetry (DSC) .
Q. What strategies resolve contradictions in reported biological activities of thione-containing pyrimidines, such as antimicrobial vs. anticancer effects?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, concentration ranges) and compound purity. To address this:
- Standardize assays : Use established cell lines (e.g., B16 melanoma cells for melanin inhibition studies, as in ) with controls for cytotoxicity (MTT assay).
- SAR analysis : Modify substituents (e.g., alkyl/aryl groups at N1) and compare IC values. demonstrates how 6-methyl-3,4-dihydropyrimidine-2(1H)-thione derivatives exhibit varying AChE inhibition based on phenacyl chloride substituents .
Q. How can tautomerism in this compound be experimentally verified, and what are its implications for reactivity?
- Methodological Answer : Tautomeric equilibria (thione ↔ thiol) are probed via:
- SCXRD : Detect protonation states at N1 ( shows bond elongation due to protonation).
- UV-Vis spectroscopy : Monitor shifts in λ (250–300 nm) in solvents of varying polarity.
- Computational methods : DFT calculations (e.g., Gaussian 09) predict stability of tautomers. Reactivity implications include nucleophilic attack at the thione sulfur, which is critical for forming metal complexes (e.g., Pd-II or Pt-II diaminocarbene complexes in ) .
Data-Driven Research Tools
Q. What databases and software are critical for analyzing the structural and pharmacological properties of this compound?
- Answer :
- Structural databases : Cambridge Structural Database (CSD) for comparing bond parameters (e.g., 79 entries for 2-mercaptopyrazine derivatives in ).
- Pharmacological tools : PubChem (CID 75520) for bioactivity data; ChEMBL for target prediction.
- Software : CrysAlisPro for XRD data reduction, Mercury for visualization, and AutoDock for molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
